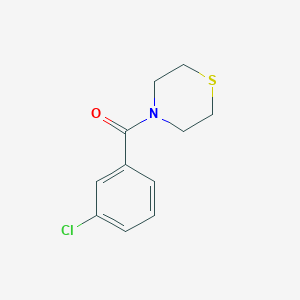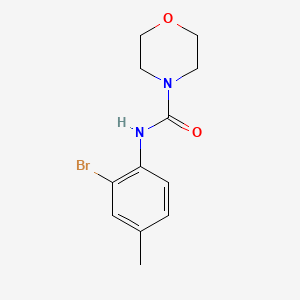
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as FM2-10, is a synthetic small molecule that has been of interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the development of fluorescent probes for imaging biological systems. (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. This property makes (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone a valuable tool for studying the formation and progression of these diseases.
In addition, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has also been studied for its potential use in cancer research. It has been shown to selectively bind to cancer cells and induce cell death, making it a potential candidate for targeted cancer therapies.
Mechanism of Action
The exact mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood, but it is believed to involve interactions with specific proteins and enzymes in biological systems. In the case of amyloid fibrils, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is thought to bind to the beta-sheet structure of the fibrils and induce a conformational change that leads to their destabilization and eventual degradation.
In cancer cells, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is thought to induce cell death through a process known as apoptosis. This involves the activation of specific enzymes that lead to the fragmentation of DNA and the breakdown of cellular components.
Biochemical and Physiological Effects
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a diagnostic or therapeutic agent. In addition, its fluorescent properties make it a valuable tool for studying biological systems and identifying specific targets for drug development.
Advantages and Limitations for Lab Experiments
One advantage of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is its high selectivity for specific targets, which allows for more precise and accurate measurements in lab experiments. However, its fluorescent properties can also lead to background noise and interference in certain assays, which must be taken into account when designing experiments.
Future Directions
There are several potential future directions for research involving (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is in the development of more efficient and scalable synthesis methods, which would allow for larger quantities of the compound to be produced for use in various applications.
In addition, further studies are needed to fully understand the mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone and its potential applications in various fields of scientific research. This includes investigations into its use as a diagnostic or therapeutic agent for neurodegenerative diseases and cancer, as well as its potential for use in other areas such as drug discovery and materials science.
Conclusion
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is a synthetic small molecule that has shown promise in various fields of scientific research. Its high selectivity and fluorescent properties make it a valuable tool for studying biological systems and identifying specific targets for drug development. Further research is needed to fully understand its mechanism of action and potential applications, but (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has the potential to make significant contributions to the fields of neurodegenerative diseases, cancer research, and drug discovery.
Synthesis Methods
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 6-methyl-2-pyridinemethanol with 7-fluoro-1,2,3,4-tetrahydroquinoline-3-carbaldehyde. The resulting intermediate is then treated with a reducing agent and acid to yield (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. This synthesis method has been optimized to improve yield and purity of the final product.
properties
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-11-4-2-6-14(18-11)16(20)19-9-3-5-12-7-8-13(17)10-15(12)19/h2,4,6-8,10H,3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYDNLYXBGJKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)

![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)








